molecular formula C17H13N B3051388 2,3-Diphenylpyridine CAS No. 33421-53-3

2,3-Diphenylpyridine

Cat. No.: B3051388
CAS No.: 33421-53-3
M. Wt: 231.29 g/mol
InChI Key: WKAXDAMWMOBXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,3-dihydropyridines, which are important starting materials for pharmaceuticals, has been predicted using density functional theory (DFT) calculations . The synthesis involves the use of 1,2,3,4,5-pentamethylcyclopentadienyl (Cp*) iridium complexes . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .


Molecular Structure Analysis

The molecular structure of 2,3-Diphenylpyridine is characterized by a pyridine ring substituted with phenyl groups at the 2nd and 3rd positions . The molecular formula is C17H13N, and the molecular weight is 231.29 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C17H13N and a molecular weight of 231.29 . More specific properties such as melting point, boiling point, density, etc., are not provided in the search results.

Scientific Research Applications

DNA Recognition and Antiproliferative Activity

A series of 2,5- and 3,5-diphenylpyridine derivatives have been synthesized, showing potential for DNA recognition and antiproliferative effects. These compounds have been studied for their interaction with DNA and exhibit significant antiproliferative activity, highlighting their potential as anticancer agents. The studies do not show a direct correlation between DNA binding and antiproliferative activity, suggesting complex mechanisms of action (Jacquemard et al., 2005).

Tridentate Platinum Complex Synthesis

2,6-Diphenylpyridine is utilized in the high-yield synthesis of a tridentate platinum complex, where it acts as a ligand bound to the metal via a C∧N∧C donor set. This research provides insight into the synthesis and characterization of such complexes, which are relevant in the field of organometallic chemistry (Cave et al., 1999).

Fluorescence “Turn-on” Chemosensor for Ag+

2,6-Diphenylpyridine-based receptors have been developed as “turn-on” fluorescent chemosensors, particularly for detecting Ag+ ions in aqueous media. These compounds exhibit high selectivity and a significant fluorescent response, demonstrating their potential in selective ion sensing and biological applications (Zhang et al., 2017).

Photopolymerization Monitoring and Superacid Generation

Diphenylpyridine derivatives have been found effective in monitoring photopolymerization processes and determining the efficiencies of superacid generation by cationic photoinitiators. These compounds, due to their unique fluorescence properties, can be used as sensors in photopolymerization, offering novel applications in materials science (Topa et al., 2020).

Energetic and Structural Study

An energetic and structural study of diphenylpyridine isomers, including 2,6-, 2,5-, and 3,5-diphenylpyridines, has been conducted. These isomers have been synthesized and characterized, providing insights into their relative energetic stabilities, volatilities, and structural properties, which are crucial in understanding their potential applications in various scientific fields (Rocha et al., 2009).

Bimolecular Photoinitiating System for 3D Printing

2,6-Diphenylpyridine derivatives have been explored as part of a new bimolecular photoinitiating system for vat photopolymerization 3D printing techniques. These derivatives show reactivity under both UV-A and visible light sources, demonstrating their potential in advancing 3D printing technology (Fiedor et al., 2020).

Safety and Hazards

When handling 2,3-Diphenylpyridine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

While specific future directions for 2,3-Diphenylpyridine are not mentioned in the search results, there are indications of ongoing research in related areas. For instance, there has been significant progress in synthesizing structurally diverse and biologically relevant pyrano [2,3-c]pyrazole derivatives through the integration of green methodologies . This suggests potential future directions in the synthesis and application of related pyridine derivatives.

Mechanism of Action

Target of Action

2,3-Diphenylpyridine is a derivative of pyridine, a class of aromatic compounds that are prevalent in various human activities . The presence of the ring nitrogen defines the reactivity of pyridine derivatives . Pyridine derivatives occur ubiquitously as pyridoxine (vitamin B6) and vitamin B3, which are used in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . Therefore, the primary targets of this compound could be related to these biochemical pathways.

Mode of Action

It’s known that the presence of the ring nitrogen in pyridine derivatives defines their reactivity . This suggests that this compound might interact with its targets through the nitrogen atom in its pyridine ring.

Biochemical Pathways

Pyridine derivatives, including this compound, are involved in various biochemical pathways. For instance, they are used in the synthesis of NAD+ and NADP+, which are crucial coenzymes in numerous biochemical reactions . In the degradation pathway of pyridine derivatives, the product of the first reaction is converted to 2,3,6-trihydroxypyridine, which is then transformed to α-ketoglutarate .

Result of Action

Given its involvement in the synthesis of nad+ and nadp+, it can be inferred that this compound might influence cellular energy metabolism and redox reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and degradation might be affected by the presence of other substances in the environment

Biochemical Analysis

Biochemical Properties

Pyridine derivatives, to which 2,3-Diphenylpyridine belongs, are known to interact with various enzymes, proteins, and other biomolecules . The presence of the ring nitrogen in pyridine derivatives defines their reactivity .

Cellular Effects

Pyridine derivatives have been shown to have effects on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyridine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that pyridine derivatives can exhibit changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with different dosages, and this is likely to be the case with this compound .

Metabolic Pathways

Pyridine derivatives are known to interact with various enzymes and cofactors, and they can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that chemical compounds can interact with various transporters or binding proteins, and they can have effects on their localization or accumulation .

Subcellular Localization

It is known that chemical compounds can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Properties

IUPAC Name

2,3-diphenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-3-8-14(9-4-1)16-12-7-13-18-17(16)15-10-5-2-6-11-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAXDAMWMOBXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187063
Record name 2,3-Diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33421-53-3
Record name 2,3-Diphenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33421-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diphenylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033421533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-diphenylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.814
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Diphenylpyridine
Reactant of Route 2
Reactant of Route 2
2,3-Diphenylpyridine
Reactant of Route 3
Reactant of Route 3
2,3-Diphenylpyridine
Reactant of Route 4
Reactant of Route 4
2,3-Diphenylpyridine
Reactant of Route 5
Reactant of Route 5
2,3-Diphenylpyridine
Reactant of Route 6
Reactant of Route 6
2,3-Diphenylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.